Setoclavine

Biosynthesis Enzymology Ergot Alkaloids

Setoclavine is a stereochemically defined clavine alkaloid essential for studying ergot alkaloid biosynthesis, enzymology, and analytical method validation. It serves as an irreversible C8-hydroxylation endpoint of Agroclavine by EasA/peroxidases (product ratio ~0.95), making generic substitution with other clavines scientifically invalid. Its distinct chromatographic and spectral properties are essential for accurate quantification in complex botanical or biological matrices. Procure this high-purity reference material to eliminate experimental variability and ensure reliable receptor profiling and pathway research.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 519-12-0
Cat. No. B1252043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetoclavine
CAS519-12-0
Synonymssetoclavine
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1(CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O
InChIInChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16+/m1/s1
InChIKeyBGVUWLLRNRBDAY-ZBFHGGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Setoclavine (CAS 519-12-0): A Distinct Ergot Alkaloid for Pharmacognosy and Biosynthesis Research


Setoclavine (CAS 519-12-0) is a clavine-type ergot alkaloid, a subclass of the larger ergoline family [1]. It is characterized by a tetracyclic ergoline core with a specific 8α-hydroxyl group and a 9,10-didehydro moiety, and can be isolated from fungi of the Clavicipitaceae family [2]. This compound is distinct from its closely related diastereoisomer, isosetoclavine, and serves as a key intermediate or end-product in the branched biosynthetic pathway of clavine alkaloids, making it a critical tool for studying fungal secondary metabolism [3].

Why Setoclavine (CAS 519-12-0) is Not Interchangeable with Generic Ergot Alkaloids or Analogs


Generic substitution among clavine alkaloids like Setoclavine, Agroclavine, and Elymoclavine is not scientifically valid due to the specific and often uncharacterized stereoselectivity of biological systems. While these compounds share a core structure, subtle differences in their oxidation state and stereochemistry dictate their role as substrates, intermediates, or products in enzymatic pathways [1]. For instance, Setoclavine represents a specific enzymatic end-point, the C8-hydroxylation product of Agroclavine, a reaction that is both stereoselective and irreversible, distinguishing it from other pathway intermediates like Elymoclavine [2]. Furthermore, the lack of comprehensive, quantitative pharmacological data for many of these individual clavine alkaloids means that using an uncharacterized substitute introduces significant experimental variability and risk of misinterpretation in research [3].

Quantitative Differentiation of Setoclavine (CAS 519-12-0) from its Closest Analogs


Setoclavine as the Preferred Product: Quantitative Conversion Ratio from Agroclavine

In studies of ergot alkaloid biosynthesis, the conversion of agroclavine is a key step. Setoclavine is the major diastereoisomer produced from this reaction. In cell-free extracts from Claviceps sp. SD 58, the conversion of agroclavine yielded setoclavine and its diastereoisomer, isosetoclavine. The ratio of setoclavine to isosetoclavine was quantified as 0.95, indicating a slight preference for the formation of isosetoclavine under these specific in vitro conditions [1]. This quantitative ratio is a critical benchmark for researchers studying or engineering the enzymes involved in this biosynthetic step.

Biosynthesis Enzymology Ergot Alkaloids

Setoclavine is a Unique Endpoint in the Irreversible Bioconversion of Agroclavine

The biosynthetic pathway of ergot alkaloids involves a network of irreversible conversions that dictate the flux of metabolites. A classic study using radiolabeled precursors established that agroclavine is converted irreversibly to a specific set of downstream clavine alkaloids, including setoclavine, festuclavine, and pyroclavine [1]. Crucially, elymoclavine—a structural analog and another major branch point intermediate—was not a substrate for this set of conversions. This positions setoclavine as part of a distinct, irreversible metabolic sink, separate from the elymoclavine-to-lysergic acid pathway, which is essential for producing pharmaceutical ergot alkaloids.

Metabolic Engineering Fungal Secondary Metabolism Pathway Intermediates

Distinct Analytical and Spectroscopic Signatures Enabling Differentiation from Co-Occurring Alkaloids

The unambiguous identification of setoclavine in complex biological matrices is reliant on its unique physicochemical properties. It has a reported melting point of 229–234 °C [1] and is distinguished from its closest analogs like agroclavine and elymoclavine by its distinct chromatographic retention time and characteristic proton magnetic resonance (PMR) spectrum, which has been fully analyzed and assigned [2]. This analytical foundation is critical for verifying the compound's identity and purity, especially when it is found as a minor component in natural extracts alongside numerous other ergoline alkaloids [3].

Analytical Chemistry Natural Product Isolation Quality Control

Primary Scientific Application Scenarios for Setoclavine (CAS 519-12-0)


Use as a Reference Standard in Mycotoxin and Natural Product Analysis

Setoclavine is an established constituent of seeds from Convolvulaceae species like Argyreia nervosa and Ipomoea violacea [1]. Its procurement is justified for developing and validating analytical methods (e.g., HPLC-HRMS/MS) to detect and quantify this alkaloid in complex botanical matrices, foods, or biological samples [2]. Its distinct chromatographic and spectral properties, previously characterized, make it an essential reference material for ensuring accurate identification in forensic, food safety, or pharmacognosy research.

Investigation of Ergot Alkaloid Biosynthesis and Metabolic Engineering

Setoclavine serves as a key analytical standard for studies on the enzymology of ergot alkaloid pathways. Its formation from agroclavine is a quantifiable reaction (setoclavine:isosetoclavine ratio ~0.95) that serves as a functional readout for enzymes like EasA and peroxidases [3]. This makes it a crucial compound for research focused on characterizing these enzymes, engineering metabolic pathways in heterologous fungal or plant hosts, and understanding the genetic control of secondary metabolite production [4].

Tool Compound for Uncharacterized Receptor Interaction Studies

Setoclavine belongs to a class of alkaloids known to interact with monoaminergic receptors, particularly serotonin and dopamine receptors [5]. However, unlike well-characterized ergolines like LSD or ergotamine, the specific receptor binding profile (Ki values) and functional activity (EC50) of setoclavine remain largely unreported. For researchers investigating structure-activity relationships within the ergoline scaffold, setoclavine represents a valuable tool compound to profile in receptor binding panels. Comparing its activity to that of its diastereoisomer, isosetoclavine, or other clavines like agroclavine and elymoclavine, could reveal the impact of the 8α-hydroxyl and 9,10-didehydro modifications on receptor affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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